Description
2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)- is a synthetic organic compound characterized by a propenamide backbone, a benzodioxole ring, and a phenylethyl substituent. This compound has garnered interest in various fields due to its potential biological and chemical properties, making it a subject of research in organic synthesis and medicinal chemistry.
Source
The compound is synthesized through multi-step organic reactions, often involving various reagents and specific conditions to achieve the desired product. It is cataloged in chemical databases such as PubChem and BenchChem, where detailed information about its structure and properties can be found.
Classification
This compound falls under the category of propenamides, which are derivatives of acrylamide characterized by an amide functional group attached to a double bond. Its unique structure incorporates elements from both aromatic and aliphatic chemistry, making it relevant in studies related to drug development and organic synthesis.
Methods
The synthesis of 2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)- typically involves several key steps:
Technical Details
In an industrial context, the production may utilize continuous flow reactors for efficiency. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Structure
The molecular structure of 2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)- can be represented with its IUPAC name as (E)-3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)prop-2-enamide. The structure features a propenamide functional group with a configuration that influences its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17NO3 |
| Molecular Weight | 299.34 g/mol |
| InChI | InChI=1S/C18H17NO3/c20-18(19-11-10-14-4-2-1-3-5-14)9-7-15-6-8-16-17(12-15)22-13-21-16/h1-9,12H,10-11,13H2,(H,19,20)/b9-7+ |
This data indicates the complexity of the compound's structure and its potential for various interactions in chemical reactions.
Types of Reactions
The compound can undergo several chemical reactions:
Common Reagents and Conditions
The mechanism by which 2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)- exerts its effects may depend on its application context. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of both benzodioxole and phenylethyl groups is significant for binding efficacy and specificity towards these targets.
Physical Properties
The compound is typically a solid at room temperature with specific melting points depending on purity levels.
Chemical Properties
It exhibits stability under standard laboratory conditions but may be sensitive to light or moisture depending on the substituents involved.
Relevant data regarding solubility and reactivity can vary based on specific experimental conditions but generally indicate moderate solubility in organic solvents.
The compound has several scientific applications:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6